5-Ethylnaphthalene-1,4-dione
Description
The core of 5-Ethylnaphthalene-1,4-dione is the naphthalene-1,4-dione scaffold, a bicyclic aromatic system that is a cornerstone in both chemical synthesis and biological research. The addition of an ethyl group at the 5-position introduces specific stereochemical and electronic characteristics that differentiate it from other substituted naphthoquinones.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62784-43-4 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-4-3-5-9-10(13)6-7-11(14)12(8)9/h3-7H,2H2,1H3 |
InChI Key |
CMYZVVRBSAQGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=O)C=CC(=O)C2=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 5 Ethylnaphthalene 1,4 Dione and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon skeleton and the relative positions of protons, allowing for unambiguous isomeric differentiation.
1H NMR and 13C NMR Spectral Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in a molecule. nih.gov For 5-Ethylnaphthalene-1,4-dione, the spectra would exhibit distinct signals corresponding to the ethyl group, the quinonoid protons, and the protons on the substituted benzene ring.
In the ¹H NMR spectrum, the ethyl group would present a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–CH₂–), resulting from spin-spin coupling. The protons on the naphthalene (B1677914) core would appear in the aromatic region, with their specific chemical shifts and coupling constants being highly dependent on their position relative to the carbonyl and ethyl groups. Protons on the quinone ring (H-2 and H-3) typically appear as doublets, while the protons on the substituted aromatic ring (H-6, H-7, H-8) would show a more complex splitting pattern.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons (C1 and C4) of the quinone system are highly deshielded and would appear at the downfield end of the spectrum (typically 180-190 ppm). The sp²-hybridized carbons of the naphthalene ring would resonate in the aromatic region (approximately 120-150 ppm), while the sp³-hybridized carbons of the ethyl group would appear in the upfield region. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl | -CH₃ | 1.2 - 1.4 (triplet) | 15 - 20 |
| Ethyl | -CH₂- | 2.8 - 3.1 (quartet) | 25 - 35 |
| Quinone Ring | H-2, H-3 | 6.8 - 7.2 (doublets) | 135 - 140 |
| Benzene Ring | H-6, H-7, H-8 | 7.5 - 8.2 (multiplets) | 125 - 135 |
| Bridgehead Carbons | C-4a, C-8a | N/A | 130 - 135 |
| Substituted Carbons | C-5 | N/A | 145 - 150 |
| Carbonyl Carbons | C-1, C-4 | N/A | 180 - 190 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity within a molecule, resolving ambiguities that may arise from 1D spectra. huji.ac.ilharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduwikipedia.org For this compound, a COSY spectrum would show a clear cross-peak between the methyl and methylene protons of the ethyl group. It would also reveal the coupling network among the protons on the aromatic rings (H-6 with H-7, and H-7 with H-8), confirming their adjacent positions.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map out direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduresearchgate.net An HSQC spectrum would definitively assign the carbon signals for each protonated carbon in the molecule, for instance, linking the proton signal at ~1.3 ppm to the methyl carbon signal at ~18 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. sdsu.edu Key HMBC correlations for this compound would include:
Correlations from the methylene protons (–CH₂–) of the ethyl group to the C-5, C-4a, and C-6 carbons of the naphthalene ring, unequivocally confirming the position of the ethyl substituent.
Correlations from the quinonoid protons (H-2, H-3) to the carbonyl carbons (C-1, C-4).
Correlations from the aromatic protons (e.g., H-8) to the bridgehead carbons (C-1, C-8a), confirming the fusion of the two rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Applications
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are complementary and are particularly useful for identifying functional groups. nih.gov
For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the quinone ring, typically found in the region of 1650-1690 cm⁻¹. Other significant peaks would include C=C stretching vibrations from the aromatic rings (around 1500-1600 cm⁻¹) and C-H stretching vibrations for the aromatic and aliphatic (ethyl) protons (around 2850-3100 cm⁻¹). researchgate.net
Raman spectroscopy provides complementary information. While the polar C=O bonds give a strong IR signal, the more symmetric C=C bonds of the aromatic system often produce strong signals in the Raman spectrum. nih.gov The C-H stretching modes are also observable. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. tudublin.ie
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | IR, Raman | 2850 - 2980 | Medium |
| Quinone C=O Stretch | IR | 1650 - 1690 | Strong |
| Aromatic C=C Stretch | IR, Raman | 1500 - 1600 | Medium-Strong |
| C-H Bending | IR | 750 - 900 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is a function of the conjugated system within the molecule. nanoqam.ca Organic compounds containing chromophores, such as the naphthoquinone system, exhibit characteristic absorption bands. rsc.org
The UV-Vis spectrum of this compound is expected to show multiple absorption bands. These arise from π→π* transitions within the conjugated aromatic and quinone systems, which typically result in strong absorption bands in the UV region (200-350 nm). Additionally, the n→π* transitions associated with the non-bonding electrons of the carbonyl oxygen atoms give rise to a weaker, longer-wavelength absorption band in the visible or near-UV region (around 400-450 nm), which is responsible for the characteristic yellow color of many naphthoquinones. nih.gov The position and intensity of these bands can be influenced by substituents on the naphthalene ring system. researchgate.net
Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Wavelength Range (nm) | Electronic Transition | Molar Absorptivity (ε) |
| 240 - 280 | π → π | High ( > 10,000) |
| 320 - 350 | π → π | Medium (1,000 - 10,000) |
| 400 - 450 | n → π* | Low ( < 1,000) |
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by providing its exact mass. rsc.org
For this compound (C₁₂H₁₀O₂), the calculated exact mass is 198.0681 g/mol . HRMS would confirm this molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.gov Under techniques like electron ionization (EI), the molecular ion ([M]⁺˙) would undergo characteristic fragmentation. Plausible fragmentation pathways for this compound include:
Loss of an ethyl radical: A primary fragmentation would be the cleavage of the benzylic C-C bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable cation at m/z 169.
Loss of carbon monoxide: Quinones are known to lose neutral molecules of carbon monoxide (CO, 28 Da) via retro-Diels-Alder reactions or other rearrangements. raco.cat This could occur from the molecular ion or subsequent fragment ions.
McLafferty Rearrangement: A hydrogen atom from the ethyl group could be transferred to a carbonyl oxygen, followed by the elimination of ethene (C₂H₄, 28 Da), resulting in an ion at m/z 170.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Formula of Ion | Proposed Fragmentation |
| 198 | [C₁₂H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 170 | [C₁₀H₆O₂]⁺˙ | M⁺˙ - C₂H₄ (McLafferty Rearrangement) |
| 169 | [C₁₀H₅O₂]⁺ | M⁺˙ - •C₂H₅ |
| 141 | [C₉H₅O]⁺ | [M-C₂H₅]⁺ - CO |
| 113 | [C₈H₅]⁺ | [M-C₂H₅-2CO]⁺ |
X-ray Crystallography for Solid-State Structure Determination of Related Naphthoquinones
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise 3D model of the electron density, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state. iaea.orgmkuniversity.ac.in
While a crystal structure for this compound itself is not reported in the surveyed literature, extensive crystallographic studies have been performed on numerous other naphthoquinone derivatives. iaea.org These studies reveal that the naphthoquinone core is generally planar or nearly planar. The crystal packing is often dominated by π-π stacking interactions between the aromatic rings of adjacent molecules and hydrogen bonding if suitable functional groups are present. For this compound, a single crystal X-ray diffraction analysis would provide unambiguous confirmation of the substitution pattern and reveal the conformation of the ethyl group relative to the naphthalene plane in the solid state.
Mechanistic Organic Chemistry of 5 Ethylnaphthalene 1,4 Dione Transformations
Redox Mechanisms and Electron Transfer Processes in 1,4-Dione Systems
The 1,4-naphthoquinone (B94277) core is inherently redox-active, capable of participating in electron transfer processes that are central to its chemical reactivity. researchgate.net These processes typically involve the reversible reduction of the two carbonyl groups.
The reduction of the 1,4-dione system can proceed through two sequential one-electron transfers. researchgate.net The initial one-electron reduction of the naphthoquinone (NQ) yields a semiquinone radical anion (NQ•−). This intermediate is a key species in many biological and chemical processes. researchgate.netmdpi.com The addition of a second electron fully reduces the dione (B5365651) system to a hydroquinone (B1673460) (or catecholate) dianion (NQ2-), which, upon protonation, gives the corresponding hydroquinone (H2NQ). researchgate.netmdpi.com
Figure 1: Stepwise Reduction of Naphthoquinone Core
This ability to accept electrons allows naphthoquinones to engage in redox cycling. nih.gov In the presence of a suitable reducing agent (e.g., NADPH) and an electron acceptor like molecular oxygen, the naphthoquinone can be reduced to the semiquinone, which then transfers its extra electron to oxygen to form a superoxide (B77818) radical anion, regenerating the original quinone. researchgate.netnih.gov This catalytic cycle can produce a significant amount of reactive oxygen species (ROS). nih.gov
The redox potential of the quinone is a critical factor in these electron transfer reactions and is influenced by the substituents on the ring system. nih.gov Electron-withdrawing groups tend to increase the redox potential, making the quinone a better oxidizing agent, while electron-donating groups have the opposite effect. nih.gov
Role of the 5-Ethyl Substituent in Regioselectivity and Reactivity
The ethyl group at the C-5 position of the naphthalene (B1677914) ring is a crucial director of reactivity and regioselectivity in transformations involving 5-Ethylnaphthalene-1,4-dione. As an electron-donating group (EDG) through induction and hyperconjugation, the ethyl substituent influences the electronic distribution within the entire molecule. sciencepublishinggroup.com
This electron donation primarily affects the benzenoid ring, but its electronic influence extends to the quinoid ring, modulating the electrophilicity of the carbonyl carbons and the double bond. While the primary effect of substituents on the benzenoid ring is less pronounced on the quinoid ring compared to direct substitution, it can still create a subtle electronic bias. This bias can influence the regioselectivity of nucleophilic attacks and cycloaddition reactions. jocpr.com
In nucleophilic substitution reactions, particularly on substituted naphthoquinones, the position of the substituent can direct the incoming nucleophile. researchgate.net For example, in reactions of 5-substituted-2,3-dichloro-1,4-naphthoquinones, the electronic nature of the 5-substituent was shown to influence the regioselectivity of nucleophilic substitution. researchgate.net
In Diels-Alder reactions, the regioselectivity is governed by the electronic and steric properties of both the diene and the dienophile (the naphthoquinone). A substituent on the benzenoid ring, such as the 5-ethyl group, can influence which of the two quinone double bonds is more reactive and how the diene approaches. Studies on 5-substituted 1,4-naphthoquinones in Diels-Alder reactions have established a dependence of regioselectivity on the nature of the substituent at this position. jocpr.com The electron-donating nature of the ethyl group can enhance the electron density of the aromatic system, which in turn affects the dienophilic character of the quinone double bonds.
Reaction Kinetics and Thermodynamic Considerations in Naphthoquinone Derivatization
The derivatization of naphthoquinones is governed by both kinetic and thermodynamic factors. Reaction kinetics, which dictate the rate of reaction, are influenced by factors such as temperature, solvent, concentration of reactants, and the presence of catalysts. Thermodynamic considerations determine the position of equilibrium and the relative stability of products. researchgate.net
Computational Chemistry and Theoretical Investigations on 5 Ethylnaphthalene 1,4 Dione
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical (QM) methods are fundamental to investigating the electronic properties of molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the energy of a molecule. nih.govgatech.edu For 5-Ethylnaphthalene-1,4-dione, techniques like Density Functional Theory (DFT) are particularly useful for elucidating its electronic structure and energetics. iaea.orgscielo.br
Studies on related substituted 1,4-naphthoquinone (B94277) derivatives show that the electronic properties are heavily influenced by the substituents on the ring system. iaea.orgscielo.br The electron-withdrawing nature of the two carbonyl groups in the dione (B5365651) ring significantly affects the electron density distribution across the naphthalene (B1677914) core. The ethyl group at the 5-position, being a weak electron-donating group, introduces subtle perturbations to the electronic landscape.
Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The charge distribution, often visualized through electrostatic potential maps, can identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack.
Table 1: Illustrative Quantum Mechanical Parameters for Naphthoquinone Derivatives Note: These values are representative examples based on studies of similar compounds and are for illustrative purposes.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -2.0 to -3.0 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.0 to 3.5 D | Measure of molecular polarity |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. biorxiv.orgunimi.it MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and intermolecular interactions. nih.govresearchgate.net
For this compound, MD simulations can reveal the conformational flexibility of the ethyl side chain. The rotation around the C-C single bond connecting the ethyl group to the naphthalene ring can be analyzed to determine the most stable (lowest energy) conformations and the energy barriers between them. This has implications for how the molecule packs in a crystal lattice or how it might fit into a biological receptor site.
Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating multiple molecules of this compound in a simulation box, one can observe how they interact with each other and with solvent molecules. These simulations can predict properties like solvation energy and preferred packing arrangements, driven by forces such as van der Waals interactions and electrostatic interactions between the polar carbonyl groups and the less polar hydrocarbon framework. nih.gov
Table 2: Key Torsional Angles for Conformational Analysis of this compound Note: This table identifies key dihedral angles that would be monitored in a typical MD simulation for conformational analysis.
| Torsional Angle | Atoms Involved | Information Gained |
|---|---|---|
| τ1 | C4-C5-C11-C12 | Rotation of the ethyl group relative to the naphthalene plane |
| τ2 | C6-C5-C11-C12 | Orientation and steric hindrance of the ethyl group |
In Silico Prediction of Reactivity and Selectivity Profiles
In silico methods, particularly those based on quantum mechanical calculations, are powerful for predicting the chemical reactivity and selectivity of this compound. By analyzing the electronic structure, specific sites prone to chemical reactions can be identified.
The reactivity of naphthoquinones is often centered around their quinonoid ring. tubitak.gov.tr The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The carbon-carbon double bond within the quinone ring can undergo addition reactions. The aromatic ring can participate in electrophilic substitution reactions, although its reactivity is modulated by the electron-withdrawing dione moiety and the electron-donating ethyl group.
Computational models can generate reactivity indices, such as Fukui functions or local softness, which quantify the susceptibility of each atom in the molecule to nucleophilic or electrophilic attack. For this compound, these models would likely predict high reactivity at the carbonyl carbons and specific positions on the aromatic rings. Such computational studies are crucial for designing selective chemical syntheses and understanding potential metabolic pathways. researchgate.net
Machine Learning Approaches for Structure-Property Relationships
Machine learning (ML) is an emerging approach in computational chemistry that can establish quantitative structure-property relationships (QSPR). arxiv.orgresearchgate.net By training algorithms on large datasets of molecules with known properties, ML models can learn to predict the properties of new, unmeasured compounds. researchgate.net
For a class of compounds like substituted naphthoquinones, an ML model could be developed to predict various properties of this compound. The process involves:
Data Collection : Assembling a database of naphthoquinone derivatives with experimentally measured properties (e.g., solubility, melting point, biological activity).
Descriptor Calculation : Converting the chemical structure of each molecule into a set of numerical features, known as molecular descriptors. These can include constitutional, topological, geometric, and electronic descriptors.
Model Training : Using an ML algorithm (such as random forests, support vector machines, or neural networks) to find a mathematical relationship between the descriptors and the target property.
Prediction : Applying the trained model to the descriptors calculated for this compound to predict its properties.
While specific ML models for this compound may not be publicly available, the methodology is well-established for predicting properties of diverse chemical compounds, offering a high-throughput alternative to traditional experimental or computational methods. arxiv.orgresearchgate.net
Applications of 5 Ethylnaphthalene 1,4 Dione in Advanced Organic Synthesis and Material Science
As a Versatile Synthon in Complex Molecule Synthesis
5-Ethylnaphthalene-1,4-dione, a member of the naphthoquinone family, serves as a valuable building block, or synthon, in the field of advanced organic synthesis. Its reactivity, stemming from the quinone moiety and the ethyl substituent, allows for its incorporation into a variety of complex molecular architectures.
The synthesis of functionalized naphthoquinones is a significant area of research due to their presence in numerous natural products and biologically active compounds. nih.gov The ethyl group on the naphthalene (B1677914) ring of this compound can influence the regioselectivity of reactions, guiding the addition of other functional groups to specific positions on the aromatic core. This controlled functionalization is crucial for the targeted synthesis of complex molecules. researchgate.net
Research has demonstrated that the oxidation of 2-ethylnaphthalene (B165323) can yield this compound among other products. rsc.org The conditions of this oxidation can be tuned to favor the formation of the desired naphthoquinone, highlighting its accessibility as a starting material. rsc.orgcardiff.ac.uk For instance, the choice of solvent in the oxidation of 2-ethylnaphthalene has been shown to direct the reaction towards oxidation of the aromatic region, preserving the ethyl group and leading to the formation of 6-ethylnaphthalene-1,4-dione (B11905598) and 6-ethyl-2-hydroxynaphthalene-1,4-dione. rsc.org While this specific study focuses on the 6-ethyl isomer, it underscores the principle that the ethyl substituent is retained during such transformations, a key feature for its use as a synthon.
The reactivity of the quinone ring itself provides a platform for various chemical transformations. For example, naphthoquinones can undergo Michael additions, cycloadditions, and other reactions that enable the construction of intricate molecular frameworks. researchgate.net These reactions are fundamental in the synthesis of compounds with potential therapeutic applications. nih.govmdpi.com The presence of the ethyl group can modulate the electronic properties of the quinone system, thereby influencing the outcome of these synthetic transformations.
Precursor for Advanced Organic Materials (e.g., Dyes and Pigments Research)
The naphthoquinone scaffold is a well-known chromophore, and its derivatives are often colored compounds. This inherent property makes this compound a potential precursor for the development of novel dyes and pigments. The color of naphthoquinone derivatives can be tuned by the introduction of various substituents onto the naphthalene ring system.
The solubility characteristics of naphthoquinones are critical for their application in dyes and pigments. solubilityofthings.com While 1,4-naphthoquinone (B94277) itself has limited water solubility, it is soluble in various organic solvents. solubilityofthings.comwikipedia.org The ethyl group in this compound is expected to enhance its solubility in nonpolar organic solvents, which can be advantageous for certain dyeing processes and material formulations.
The synthesis of dye precursors often involves the functionalization of the naphthoquinone core. For instance, the nitration of 1,4-naphthoquinone yields 5-nitro-1,4-naphthalenedione, a precursor to aminoanthraquinones used in dye manufacturing. wikipedia.org Similarly, this compound could be functionalized to create a diverse library of colored compounds. The presence of the ethyl group can influence the final color and properties of the resulting dye or pigment. Furthermore, derivatives of 5,8-dihydroxynaphthalene-1,4-dione have been utilized as dyestuffs and pigments for various applications, including hair dyes and coloring agents for liquid crystals. google.com
Development of Novel Catalytic Systems Utilizing Naphthoquinone Scaffolds
The redox-active nature of the quinone moiety makes naphthoquinones, including this compound, attractive candidates for the development of novel catalytic systems. Quinones can act as organocatalysts in a variety of chemical transformations, often mimicking the function of biological redox cofactors.
Research has shown that ortho-naphthoquinones can be effective organocatalysts for the aerobic oxidation of alcohols. researchgate.net This type of catalysis offers a green alternative to traditional metal-based oxidation methods. The catalytic cycle often involves the quinone being reduced by the alcohol and subsequently re-oxidized by molecular oxygen. The substituents on the naphthoquinone ring can significantly impact the catalyst's reactivity and selectivity.
The development of catalytic systems can also involve the incorporation of the naphthoquinone scaffold into more complex structures, such as metal complexes or polymers. The ethyl group in this compound provides a handle for further chemical modification, allowing it to be tethered to other molecules or solid supports. This can lead to the creation of heterogeneous catalysts that are easily separable from the reaction mixture, a desirable feature for industrial applications. The use of naphthoquinone scaffolds in catalysis is an active area of research, with potential applications in a wide range of chemical processes, from organic synthesis to environmental remediation. researchgate.net
Mechanistic Biochemical and Pharmacological Research on 5 Ethylnaphthalene 1,4 Dione Derivatives
Molecular Basis of Biological Activity: Interactions with Biomolecules
The biological activity of 5-Ethylnaphthalene-1,4-dione and its derivatives is rooted in the chemical reactivity of the naphthoquinone scaffold. This core structure, an aromatic dicarbonyl, is a key electrophile, enabling it to form covalent bonds with biological nucleophiles. A primary mechanism of action for naphthoquinones is their ability to undergo redox cycling. In a cellular environment, they can be reduced to semiquinones and hydroquinones by various enzymes. These intermediates are highly reactive and can, in the presence of oxygen, generate reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide. This surge in ROS can lead to oxidative stress, damaging vital biomolecules like DNA, proteins, and lipids, and ultimately disrupting cellular function. uniprot.org
Furthermore, the planar structure of the naphthalene (B1677914) ring system allows these derivatives to function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This interaction can interfere with DNA replication and transcription, contributing to their cytotoxic effects. The nature and position of substituents on the naphthoquinone ring, such as the ethyl group at the 5-position, significantly modulate these interactions. For instance, the ethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. In contrast, the presence of a hydroxyl group, as seen in some derivatives, can facilitate hydrogen bonding, which influences how the molecule packs in a crystalline state and its interactions with biological macromolecules.
Enzymatic Inhibition and Activation Studies (e.g., 5α-Reductase, EGFR Tyrosine Kinase, Enoyl ACP Reductase)
Derivatives of naphthalene-1,4-dione have been investigated for their potential to inhibit various enzymes critical to disease pathways.
5α-Reductase: This enzyme is responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), and is a key target in conditions like benign prostatic hyperplasia and prostate cancer. researchgate.netnih.gov Certain naphthoquinone derivatives have demonstrated inhibitory activity against 5α-reductase. For example, a bisnaphthoquinone derivative, impatienol, which contains a 3-hydroxy-2-{[3-hydroxy-1,4-dioxo(2-naphthyl)]ethyl}naphthalene-1,4-dione structure, has shown significant inhibitory activity against testosterone 5α-reductase. researchgate.netresearchgate.net This suggests that the core naphthoquinone structure is a viable scaffold for designing inhibitors of this enzyme.
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in cell proliferation and is often overexpressed in various cancers. mdpi.com Its tyrosine kinase domain is a major target for anticancer drug development. While specific data on this compound is limited, studies on anilino-1,4-naphthoquinones have shown potent inhibitory activity against EGFR tyrosine kinase, indicating the potential of the naphthoquinone scaffold in this area. jst.go.jp
Enoyl-ACP Reductase (InhA): This enzyme is a key component of the bacterial fatty acid synthesis (FAS-II) pathway and is the target of the antitubercular drug isoniazid. scialert.netnih.gov The inhibition of this enzyme disrupts the production of mycolic acids, which are essential components of the mycobacterial cell wall. Molecular docking studies have suggested that naphthoquinone derivatives can bind to the active site of the Mycobacterium tuberculosis enoyl-ACP reductase, indicating their potential as antituberculosis agents. scialert.net
Cellular Mechanisms of Action in Model Systems
Disruption of Microbial Homeostasis and Antimicrobial Pathways
Naphthalene-1,4-dione derivatives exhibit broad-spectrum antimicrobial activity against various bacterial and fungal strains. nih.govmdpi.com Their primary mode of action is believed to be the induction of oxidative stress through the generation of ROS, which disrupts cellular homeostasis and damages essential cellular components. mdpi.com The lipophilicity of these compounds, which can be enhanced by substituents like an ethyl group, facilitates their passage through the microbial cell wall and membrane.
Studies on various substituted naphthalene-1,4-diones have demonstrated their efficacy against a range of bacteria, including Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govmdpi.com The minimum inhibitory concentration (MIC) values for these compounds can range from 7.8 to 500 µg/ml, depending on the specific derivative and the microbial strain. nih.gov For instance, certain derivatives have shown significant activity against Mycobacterium tuberculosis, with MIC values as low as 3.13 µg/mL. nih.gov
The following table summarizes the antimicrobial activity of some naphthalene-1,4-dione derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Naphthalene-1,4-dione derivatives | Staphylococcus aureus | 7.8 - 500 |
| Naphthalene-1,4-dione derivatives | Escherichia coli | 7.8 - 500 |
| Naphthalene-1,4-dione derivatives | Klebsiella pneumoniae | 7.8 - 500 |
| Naphthalene-1,4-dione derivatives | Pseudomonas aeruginosa | 7.8 - 500 |
| Naphthalene-1,4-dione derivatives | Mycobacterium tuberculosis H37Rv | 3.13 |
Cellular Stress Induction and Apoptosis Pathways in Cancer Cell Lines
The anticancer activity of naphthalene-1,4-dione derivatives is largely attributed to their ability to induce cellular stress and trigger apoptosis, or programmed cell death. The generation of ROS by these compounds plays a central role in this process. Elevated ROS levels can lead to the activation of various stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. jst.go.jp These signaling cascades can, in turn, initiate the apoptotic process.
Naphthoquinone derivatives have been shown to induce apoptosis in a variety of cancer cell lines. researchgate.netbrieflands.combiomedpharmajournal.org For example, they can cause cell cycle arrest, often at the G2/M phase, and trigger the intrinsic apoptotic pathway, which is characterized by the loss of mitochondrial membrane potential and the activation of caspases. Some derivatives have also been observed to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins. jst.go.jp The cytotoxic effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50) values in different cancer cell lines.
Structure-Activity Relationship (SAR) Analysis for Functional Modulation
The biological activity of this compound and its derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how different functional groups and their positions on the naphthoquinone scaffold influence the compound's biological effects.
The ethyl group at the 5-position is expected to increase the lipophilicity of the parent naphthalene-1,4-dione. This enhanced lipophilicity can improve membrane permeability, allowing the compound to more easily enter cells and interact with intracellular targets. The presence of a hydroxyl group, as in 6-ethyl-2-hydroxynaphthalene-1,4-dione, introduces a polar functional group that can participate in hydrogen bonding. This can affect the molecule's solubility and its binding to biological macromolecules. The absence of this hydroxyl group in 6-ethylnaphthalene-1,4-dione (B11905598) reduces its solubility in polar solvents.
The substitution pattern on the quinone ring also plays a critical role. For example, in a series of 2,3-disubstituted 1,4-naphthoquinones, the nature of the substituents at these positions significantly impacted their antimicrobial and antifungal activities. mdpi.com Similarly, for anticancer activity, the presence and nature of substituents can modulate the compound's redox potential and its ability to generate ROS, thereby influencing its cytotoxicity. jst.go.jp Molecular docking studies have also been employed to rationalize the SAR of these compounds, providing insights into their binding modes with target enzymes like enoyl-ACP reductase. scialert.netmdpi.com
Emerging Research Directions and Future Perspectives for 5 Ethylnaphthalene 1,4 Dione
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis of functionalized naphthoquinones can be significantly enhanced by leveraging the principles of flow chemistry and automated synthesis. These technologies offer superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents.
Continuous-flow microreaction systems have demonstrated high efficiency in the synthesis of long-chain alkylated naphthalenes, achieving high yields in short reaction times under mild conditions. rsc.org For instance, the Friedel-Crafts alkylation of naphthalene (B1677914) has been successfully performed in a continuous-flow microreaction system, yielding over 99% of alkylated naphthalene within 60 seconds at 30°C. rsc.org Such systems could be adapted for the ethylation of naphthalene precursors to selectively produce 5-ethylnaphthalene, which can then be oxidized to the target dione (B5365651). The precise control over temperature and residence time in a microreactor could be pivotal in managing the regioselectivity of the alkylation and the subsequent oxidation, a common challenge in batch syntheses.
Furthermore, electrochemical flow synthesis presents a green and efficient alternative for the oxidation of polycyclic aromatic hydrocarbons to their corresponding quinones. The electrochemical oxidation of polycyclic aromatic phenols in a microfluidic cell has been shown to produce polycyclic aromatic quinones with high selectivity. This methodology could be explored for the oxidation of 5-ethyl-1-naphthol to 5-ethylnaphthalene-1,4-dione, potentially avoiding the use of harsh chemical oxidants. The integration of automated workstations for reaction optimization and product purification would further accelerate the discovery and development of novel derivatives of this compound.
Table 1: Comparison of Batch vs. Flow Synthesis for Alkylated Naphthalene Production
| Parameter | Conventional Batch Process | Continuous-Flow Microreaction |
|---|---|---|
| Reaction Time | Several hours | < 60 seconds rsc.org |
| Temperature | Often elevated | Mild (e.g., 30°C) rsc.org |
| Yield | Variable, often lower | >99% rsc.org |
| Safety | Handling of hazardous materials in large quantities | Improved safety with smaller reaction volumes |
| Scalability | Can be challenging | Readily scalable by parallelization rsc.org |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Raman spectroscopy is a powerful non-invasive technique for in-situ reaction analysis. anton-paar.com It can provide detailed information on molecular vibrations, allowing for the identification of functional groups and the tracking of changes in chemical composition in real-time. oxinst.com The use of UV-Resonance Raman (UV-RR) spectroscopy could be particularly beneficial for monitoring reactions involving low concentrations of reactants in aqueous environments. researchgate.net For the synthesis of this compound, in-situ Raman could be employed to monitor the oxidation of the naphthalene precursor, providing data on the rate of formation of the dione and the emergence of any side products.
Tip-enhanced Raman spectroscopy (TERS) offers the potential to monitor reactions at the nanoscale, providing spatial resolution to understand reaction dynamics on surfaces. This could be particularly relevant for studying the catalytic oxidation of 5-ethylnaphthalene precursors on solid supports. Additionally, UV-Vis spectroscopy can be used to monitor the progress of reactions involving colored compounds like quinones, providing a straightforward method for determining reaction kinetics. mdpi.com The combination of these in-situ techniques will be instrumental in developing robust and efficient synthetic protocols for this compound and its derivatives.
Rational Design of Derivatives through Computational Screening and Optimization
Computational chemistry has emerged as an indispensable tool in modern drug discovery and materials science, enabling the rational design and optimization of molecules with desired properties. For this compound, computational screening can be employed to predict the physicochemical properties, biological activities, and electronic characteristics of a vast library of its derivatives, thereby guiding synthetic efforts towards the most promising candidates. tandfonline.com
Density Functional Theory (DFT) calculations can be utilized to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. researchgate.net Such studies can provide insights into how the ethyl substituent at the 5-position influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for its redox behavior and reactivity. For instance, computational models have been used to understand how substituents on the naphthalene-1,4-dione core affect its electronic properties, which can diverge from experimental UV-Vis spectra if solvent effects are not properly accounted for. nih.gov
Molecular docking simulations can predict the binding affinity and interaction modes of this compound derivatives with specific biological targets, such as enzymes or receptors. This approach has been successfully used to design naphthoquinone-based anticancer and antibacterial agents. nih.govacs.org By screening a virtual library of derivatives, researchers can prioritize the synthesis of compounds with the highest predicted activity. This in silico approach significantly reduces the time and resources required for the development of new functional molecules.
Table 2: Computationally Predicted Properties of Naphthalene-1,4-dione Derivatives
| Derivative | Predicted Property | Potential Application | Reference |
|---|---|---|---|
| Anilino-1,4-naphthoquinones | EGFR Inhibitory Potency | Anticancer Agents | scienceasia.org |
| Chloroalkyloxy-naphthalene-1,4-diones | Antibacterial Activity | Anticaries Agents | acs.org |
| Naphthalene diimides | Electronic and Spectroscopic Properties | Organic Electronics | nih.gov |
| Juglone-functionalized aptamers | Redox-active molecular probes | Biosensors | researchgate.net |
Expanding Applications in Interdisciplinary Research Fields
The unique structural and electronic features of this compound suggest its potential for a wide range of applications in various interdisciplinary research fields, extending beyond its traditional role in organic synthesis.
In materials science, naphthalene-1,4-dione derivatives are being explored for the development of novel organic electronic materials. nih.gov The ability to tune the electronic properties of the naphthalene diimide core through core substitution makes these compounds promising candidates for use in organic field-effect transistors (OFETs) and solar cells. nih.gov The introduction of an ethyl group at the 5-position could modulate the packing and electronic coupling in the solid state, potentially leading to materials with enhanced charge transport properties.
Furthermore, the fluorescent properties of some naphthoquinone derivatives open up possibilities for their use as molecular probes and sensors. For example, hydroxylated naphthalene-1,4-dione derivatives have been shown to be fluorescent and could be used in biochemical research or as emitters in electroluminescence devices. The specific substitution pattern of this compound could be exploited to design novel chemosensors for the detection of specific analytes. The development of such applications will require a collaborative effort between chemists, materials scientists, and biologists to fully realize the potential of this versatile molecular scaffold. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
